N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide
Description
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core. This scaffold is notable for its fused thiophene and pyrimidine rings, which are often associated with diverse biological activities, including kinase inhibition and anticancer properties. The compound includes a 2-methyl group at position 2 of the pyrimidine ring, an ethyl linker connecting the core to a propanamide group, and a phenylthio substituent at the terminal amide. These structural elements contribute to its physicochemical properties, such as solubility and binding affinity, while the sulfur-containing groups (thieno and phenylthio) may enhance interactions with biological targets through hydrophobic or π-π stacking interactions .
Properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-13-20-17-15(7-11-25-17)18(23)21(13)10-9-19-16(22)8-12-24-14-5-3-2-4-6-14/h2-7,11H,8-10,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKJENGTJZVJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: : This can be achieved through the cyclization of thiouracil derivatives under controlled conditions.
Alkylation: : The 2-methyl group is introduced via alkylation using a suitable alkylating agent, often in the presence of a base.
Coupling with Phenylthio Propanamide: : This step involves the coupling of the core structure with phenylthio propanamide through an amidation reaction, typically facilitated by reagents like EDCI or HATU.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to streamline the process, minimize waste, and enhance safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(2-(2-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide can undergo oxidation to form sulfone derivatives.
Reduction: : The compound may be reduced to generate thiol derivatives, altering its reactivity and biological properties.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the phenylthio moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: : Nucleophiles such as amines, alcohols, or thiols under basic conditions can facilitate substitution reactions.
Major Products
Scientific Research Applications
N-(2-(2-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide has several applications across different scientific disciplines:
Chemistry: : Utilized in organic synthesis as a versatile intermediate for constructing complex molecules.
Biology: : Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Industry: : Used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-(2-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide exerts its effects involves:
Molecular Targets: : The compound interacts with specific enzymes and receptors, inhibiting or activating their functions.
Pathways Involved: : It modulates signaling pathways related to cell proliferation, apoptosis, and metabolic regulation, contributing to its biological effects.
Comparison with Similar Compounds
The structural and functional attributes of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide are compared below with analogous compounds from the provided evidence, focusing on molecular architecture, synthesis, and biological relevance.
Structural Analogues with Thieno[2,3-d]pyrimidin Cores
Compounds sharing the thieno[2,3-d]pyrimidin-4-one core but differing in substituents include:
Key Observations :
- The target compound’s phenylthio group distinguishes it from the thiophen-2-yl substituents in derivatives. This substitution may alter lipophilicity and target selectivity.
Pyrimidine Derivatives with Sulfur-Containing Substituents
Other pyrimidine-based compounds with sulfur linkages include:
Key Observations :
- Compound 5.6’s dichlorophenyl group enhances electron-withdrawing effects, contrasting with the target’s phenylthio group. This may influence metabolic stability and toxicity profiles.
- The target’s ethyl linker between the core and propanamide group offers greater conformational flexibility compared to the rigid piperidinyl group in ’s compound .
Propanamide Derivatives with Heterocyclic Moieties
Propanamide-based compounds with varying heterocycles:
Key Observations :
- The phenylthio group in the target may confer higher oxidative stability than the labile oxazolone ring in ’s compound .
Biological Activity
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity involves exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by:
- Thieno[2,3-d]pyrimidine core : This heterocyclic component is known for its diverse biological activities.
- Functional groups : The presence of a phenylthio group and an amide linkage contributes to its reactivity and interaction with biological targets.
Molecular Formula : C15H18N2OS
Molecular Weight : 302.38 g/mol
LogP (Partition Coefficient) : 2.5 (indicating moderate lipophilicity)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thieno[2,3-d]pyrimidine core using appropriate reagents.
- Substitution reactions to introduce the phenylthio group.
- Amidation to form the final product.
Antimicrobial Properties
Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
| Mycobacterium tuberculosis | 8 µg/mL |
The proposed mechanism of action for this compound includes:
- Inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Interference with nucleic acid synthesis , potentially through binding to DNA or RNA polymerases.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Cell line assays have indicated cytotoxic effects against various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives, including this compound. The results demonstrated its potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development . -
Cytotoxicity in Cancer Cells :
Another study focused on the cytotoxic effects of this compound on cancer cell lines. The findings revealed that it induces apoptosis in HeLa cells through the activation of caspase pathways . Further investigations are warranted to elucidate the specific molecular targets involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
